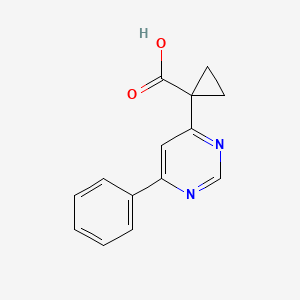

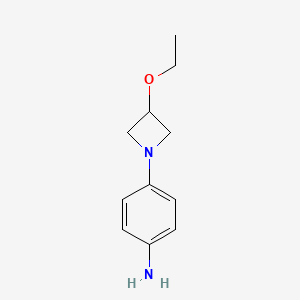

![molecular formula C8H17N3 B1470921 (1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine CAS No. 1428233-05-9](/img/structure/B1470921.png)

(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine

Vue d'ensemble

Description

“(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine”, commonly known as DABCO, is a versatile organic compound with various applications in different fields of research and industry. DABCO is a bicyclic diamine with a tertiary amine group, which makes it a basic compound. It is also known as triethylenediamine or TEDA .

Synthesis Analysis

DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . The synthesis of DABCO over modified ZSM-5 catalysts was carried out selectively in the vapor phase with high conversion and yields .Molecular Structure Analysis

The molecular formula of DABCO is C6H12N2 . It is a colorless solid and a highly nucleophilic tertiary amine base .Chemical Reactions Analysis

DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical And Chemical Properties Analysis

DABCO is a colorless solid and a highly nucleophilic tertiary amine base . It has a molar mass of 112.176 g·mol−1 . It appears as a white crystalline powder . It has a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and is hygroscopic .Applications De Recherche Scientifique

Anti-fade Reagent in Fluorescence Microscopy

DABCO is used as an anti-fade reagent in fluorescence microscopy . It scavenges free radicals produced by the excitation of fluorochromes, which helps to retard the photobleaching of fluorescein and other fluorescent dyes .

Catalyst in Oxidation and Polymerization

DABCO serves as a catalyst in oxidation and polymerization processes . Its unique structure and properties make it an effective catalyst for these chemical reactions.

Use in Dye Lasers

DABCO finds use in dye lasers . Its properties make it suitable for use in these high-energy light sources.

Mounting Samples for Fluorescence Microscopy

In addition to its role as an anti-fade reagent, DABCO is also used for mounting samples in fluorescence microscopy . This helps to prepare the samples for detailed examination under the microscope.

Building Block for 1,4-disubstituted Piperazines

DABCO can be used as a building block for the preparation of 1,4-disubstituted piperazines . These compounds have significant biological activity and are important pharmacophores .

Source of N-ethylpiperazine Moiety

In certain reactions, DABCO serves as a source of the N-ethylpiperazine moiety . This moiety is an important component in a variety of chemical compounds.

Mécanisme D'action

Safety and Hazards

Orientations Futures

As a versatile reagent in organic synthesis, DABCO has a wide range of applications and potential for future research. Its low cost, environmental friendliness, reactivity, manageability, non-toxicity, and basic organocatalytic properties make it a promising compound for various organic transformations .

Propriétés

IUPAC Name |

1-(1,4-diazabicyclo[2.2.2]octan-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3/c1-9-6-8-7-10-2-4-11(8)5-3-10/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUGOQMLNXKPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CN2CCN1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)

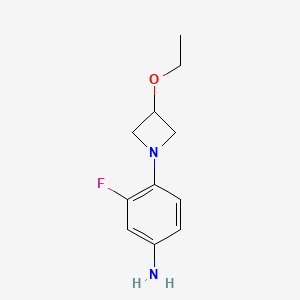

![3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole](/img/structure/B1470847.png)

![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine](/img/structure/B1470848.png)

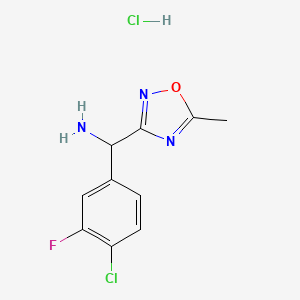

![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)

![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1470854.png)

![[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1470855.png)

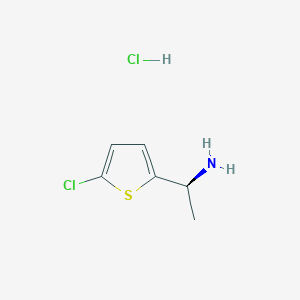

![[(4-Ethoxy-3-thienyl)methyl]amine](/img/structure/B1470860.png)